![molecular formula C18H15N5O3 B2684421 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1396863-53-8](/img/structure/B2684421.png)
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides, including compounds with the 1H-imidazol-1-yl moiety, has been reported. These compounds exhibit significant potency in in vitro Purkinje fiber assays, comparable to known selective class III agents like sematilide. The research suggests that the 1H-imidazol-1-yl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series. One compound, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated efficacy in in vivo models of reentrant arrhythmias, showing comparable potency to sematilide (Morgan et al., 1990).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized based on the structure of IMB-1402, with variations in linkers. Compounds with the N-[2-(piperazin-1-yl)ethyl] moiety and an electron-donating group on the benzene ring showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These findings open new directions for structure-activity relationship (SAR) studies in antimycobacterial drug development (Lv et al., 2017).
Synthesis of Heterocycles
The synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, a compound synthesized via the aza-Wittig reaction, has been reported. This compound demonstrates the potential of imidazo-fused compounds for further exploration in chemical synthesis and biological applications (Deng et al., 2010).
properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-6-5-16(22-9-7-19-12-22)21-23(17)10-8-20-18(25)15-11-13-3-1-2-4-14(13)26-15/h1-7,9,11-12H,8,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYOCENREIAWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide |
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